5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine
Description
5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and an amine group at position 2. The phenyl ring at position 5 is further modified with a 3,5-dimethoxyanilino group at the ortho position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The methoxy groups enhance solubility and may influence intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for biological activity .
Properties
CAS No. |
830334-17-3 |
|---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
5-[2-(3,5-dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H16N4O3/c1-21-11-7-10(8-12(9-11)22-2)18-14-6-4-3-5-13(14)15-19-20-16(17)23-15/h3-9,18H,1-2H3,(H2,17,20) |
InChI Key |
NSARQTJBJYBFKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=CC=CC=C2C3=NN=C(O3)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Observations:
Lipinski Compliance : All analogs adhere to the "Rule of Five," suggesting favorable oral bioavailability .
Anticancer Potential: Compound 4a () with a trimethoxyphenyl group demonstrates significant anticancer activity, suggesting that methoxy-rich analogs like the target compound warrant further evaluation.
Crystallographic and Electronic Properties
The target compound’s 3,5-dimethoxy groups likely influence its crystal packing via N–H⋯O hydrogen bonds, as seen in structurally related oxadiazoles ().
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